(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Description
“(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a compound with the molecular formula C12H20N2O6. It is a derivative of amino propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been prepared from commercially available tert-butyloxycarbonyl-protected amino acids . Another study reported the synthesis of a novel cyclic carbonate bearing an amino group using the benzyloxycarbonyl (Cbz) group as protection .
Chemical Reactions Analysis
The compound contains functional groups such as carbonyl, amino, and allyloxy, which can participate in various chemical reactions. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .
Scientific Research Applications
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives :
- Davies, Fenwick, and Ichihara (1997) demonstrated the synthesis of unsaturated β-amino acid derivatives using lithium (S)-(α-methylbenzyl)allylamide, which is closely related to (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. This research highlights its application in producing stereoselective compounds, crucial in pharmaceutical chemistry (Davies, Fenwick, & Ichihara, 1997).
Building Blocks for Chiral Monomer Synthesis :
- Gómez, Orgueira, and Varela (2003) synthesized chiral monomers using derivatives of L-glutamic acid and L-alanine, which are structurally related to (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. Their research contributes to the development of stereoregular polyamides (Gómez, Orgueira, & Varela, 2003).
Synthesis of Key Intermediates in Biotin Production :
- Qin et al. (2014) utilized a derivative of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid in the synthesis of a key intermediate of Biotin, a water-soluble vitamin. This showcases its role in vitamin biosynthesis (Qin et al., 2014).
N-tert-Butoxycarbonylation of Amines :
- Heydari et al. (2007) discussed the efficient N-tert-butoxycarbonylation of amines using a heteropoly acid, highlighting the relevance of tert-butoxycarbonyl amino acids in peptide synthesis, which is related to the structure of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid (Heydari et al., 2007).
Synthesis and Evaluation of Anti-microbial Activity :
- Pund et al. (2020) synthesized new compounds from a derivative similar to (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid and evaluated their anti-microbial activities. This demonstrates its potential application in developing new antimicrobial agents (Pund et al., 2020).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420698 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
161561-83-7 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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